Delgocitinib is a small molecule belonging to the class of Janus Kinase (JAK) inhibitors. It is specifically designed for topical application and acts as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3 and tyrosine kinase 2 [, , , ]. Delgocitinib is notable as the world’s first topical JAK inhibitor approved for the treatment of atopic dermatitis (AD) in Japan []. Its development stemmed from a search for effective and well-tolerated therapies for dermatologic disorders arising from aberrant immunological reactions [].
Delgocitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine signaling in inflammatory responses [, ]. It binds to JAK1, JAK2, JAK3, and TYK2, blocking the phosphorylation of STAT proteins []. This inhibition reduces the production of pro-inflammatory cytokines implicated in the pathogenesis of AD, including interleukin (IL)-4, IL-13, IL-31, and others [, , ].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: